molecular formula C5H4ClF2N3 B2625630 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine CAS No. 1785151-90-7

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B2625630
CAS No.: 1785151-90-7
M. Wt: 179.55
InChI Key: JPSNGGDHCRZZPX-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4ClF2N3 and a molecular weight of 179.56 g/mol It is an aromatic heterocyclic compound containing a pyrimidine ring substituted with chlorine and difluoromethyl groups

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with mitochondrial complex I, inhibiting NADH: ubiquinone oxidoreductase activity . This interaction disrupts the mitochondrial electron transport chain, leading to altered cellular respiration and energy production. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further affecting cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of mitochondrial complex I by this compound can lead to increased production of reactive oxygen species (ROS), triggering oxidative stress and affecting cell viability . Moreover, this compound may alter the expression of genes involved in oxidative stress response, apoptosis, and metabolic regulation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of NADH: ubiquinone oxidoreductase in mitochondrial complex I is a key mechanism of action . This binding interaction prevents the normal flow of electrons through the electron transport chain, leading to reduced ATP production and increased ROS generation. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, thereby influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including increased oxidative stress, cellular damage, and impaired organ function . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of mitochondrial complex I affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to altered energy production and metabolic homeostasis . Additionally, this compound may influence other metabolic pathways, such as glycolysis and fatty acid oxidation, further impacting cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial complex I suggests a predominant localization within mitochondria, where it exerts its inhibitory effects on the electron transport chain . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and agrochemical research .

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSNGGDHCRZZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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